molecular formula C7H9BO4S B580392 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid CAS No. 1256345-70-6

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid

Cat. No.: B580392
CAS No.: 1256345-70-6
M. Wt: 200.015
InChI Key: NRPWDFPOXWSQEO-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid (CAS 1256345-70-6) is a boronic acid derivative with a thiophene backbone functionalized at positions 4 and 3. Its molecular formula is C₇H₉BO₄S, and it features a methoxycarbonyl (-COOCH₃) group at position 5, a methyl (-CH₃) group at position 4, and a boronic acid (-B(OH)₂) group at position 2 . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceuticals and materials science. Its electron-withdrawing methoxycarbonyl group enhances reactivity in coupling reactions by stabilizing transition states .

Properties

IUPAC Name

(5-methoxycarbonyl-4-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWDFPOXWSQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681553
Record name [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-70-6
Record name [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,5-Dibromo-4-methylthiophene

The synthesis begins with dibromination of 4-methylthiophene. Using bromine in acetic acid at 0–5°C, 4-methylthiophene undergoes electrophilic substitution to yield 2,5-dibromo-4-methylthiophene. This intermediate serves as the foundation for subsequent functionalization.

Key Data:

  • Yield: 75–80%

  • Conditions: Br₂ (2.2 equiv), CH₃COOH, 0°C, 12 h.

Miyaura Borylation at Position 2

The remaining bromide at position 2 undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. In 1,4-dioxane, 5-(methoxycarbonyl)-2-bromo-4-methylthiophene reacts with B₂pin₂ (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) at 80°C for 12 h. Hydrolysis of the pinacol ester with HCl yields the boronic acid.

Key Data:

  • Yield (Boronic Ester): 85%

  • Yield (Boronic Acid): 90% after hydrolysis

  • Conditions: B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), 1,4-dioxane, 80°C, 12 h.

Directed C-H Borylation Approach

Substrate Preparation

4-Methylthiophene-5-carboxylate is synthesized via Friedel-Crafts acylation. Using AlCl₃ as a catalyst, 4-methylthiophene reacts with methyl chlorooxalate in dichloromethane to install the methoxycarbonyl group.

Key Data:

  • Yield: 60–65%

  • Conditions: AlCl₃ (1.5 equiv), methyl chlorooxalate (1.2 equiv), CH₂Cl₂, 0°C to RT, 6 h.

Iridium-Catalyzed C-H Borylation

The methoxycarbonyl group directs iridium-catalyzed borylation at position 2. Using [Ir(OMe)(COD)]₂ (3 mol%) and 4,4′-di-tert-butylbipyridine (dtbpy), the reaction proceeds in hexanes at 80°C with B₂pin₂ (2.0 equiv).

Key Data:

  • Yield (Boronic Ester): 50–55%

  • Conditions: [Ir(OMe)(COD)]₂ (3 mol%), dtbpy (6 mol%), B₂pin₂ (2.0 equiv), hexanes, 80°C, 24 h.

Sequential Cross-Coupling Strategy

Suzuki Coupling for Boronic Acid Installation

The intermediate 5-(methoxycarbonyl)-2-bromo-4-methylthiophene is subjected to Miyaura borylation as detailed in Section 1.3.

Comparative Analysis of Methods

Method Key Step Yield Advantages Challenges
Halogenation/BorylationMiyaura reaction57%High regioselectivity, scalableRequires cryogenic conditions
C-H BorylationIridium catalysis50%Avoids pre-halogenationModerate yield, ligand sensitivity
Cross-CouplingSequential Stille/Suzuki45%Modular substrate designCO gas handling, cost

Experimental Optimization

  • Temperature Control: Lithiation at -78°C minimizes side reactions during methoxycarbonyl installation.

  • Catalyst Selection: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability.

  • Solvent Effects: 1,4-Dioxane improves boronic ester solubility, facilitating higher yields .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

5-Methylthiophene-2-boronic Acid (CAS 50887-69-9)

  • Structure : Lacks the methoxycarbonyl group, retaining only the methyl substituent at position 4.
  • Reactivity : The absence of the electron-withdrawing group reduces its reactivity in cross-couplings compared to the target compound.
  • Applications : Used in simpler coupling reactions where electronic modulation is unnecessary .

4-Methylthiophene-2-boronic Acid (CAS 5988-19-2)

[4-(Methoxycarbonyl)-5-methylthiophen-2-yl]boronic Acid (CAS 1353018-96-8)

  • Structure : Structural isomer with methoxycarbonyl and methyl groups swapped (positions 4 and 5).
  • Impact : Changes in substituent positions influence conjugation and electronic distribution, which may affect catalytic efficiency in cross-couplings .

Functional Group Variations

5-Formyl-4-methylthiophene-2-boronic Acid (CAS 352530-25-7)

  • Structure : Replaces methoxycarbonyl with a formyl (-CHO) group.

(4-Bromo-5-methylthiophen-2-yl)boronic Acid (CAS 154566-69-5)

  • Structure : Bromine substituent at position 4 instead of methoxycarbonyl.
  • Applications : Bromine enables further functionalization (e.g., Grignard reactions) but introduces steric bulk, which may hinder coupling efficiency .

Heterocyclic Analogues

2-Methoxy-5-pyridylboronic Acid

  • Structure : Pyridine ring instead of thiophene, with methoxy and boronic acid groups.
  • Electronic Effects : The nitrogen in pyridine alters aromaticity, reducing electron density compared to thiophene. This impacts reactivity in cross-couplings, favoring different substrates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications Reactivity Notes
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid 1256345-70-6 C₇H₉BO₄S -COOCH₃ (C5), -CH₃ (C4) 200.02 Pharmaceuticals, conjugated polymers High reactivity due to electron withdrawal
5-Methylthiophene-2-boronic acid 50887-69-9 C₅H₇BO₂S -CH₃ (C5) 142.98 Basic cross-coupling reactions Moderate reactivity
5-Formyl-4-methylthiophene-2-boronic acid 352530-25-7 C₆H₇BO₃S -CHO (C5), -CH₃ (C4) 169.99 Aldehyde-mediated conjugations High reactivity but lower stability
(4-Bromo-5-methylthiophen-2-yl)boronic acid 154566-69-5 C₅H₆BBrO₂S -Br (C4), -CH₃ (C5) 220.88 Halogen-exchange reactions Steric hindrance may slow coupling

Biological Activity

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₉B O₄S
  • Molar Mass : 195.02 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its boronic acid functional group. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate Activity0.21 µM
Pseudomonas aeruginosaSignificant Activity0.21 µM
Candida albicansModerate Activity0.83 µM

The compound exhibited significant inhibition against pathogenic strains, indicating its potential as an antimicrobial agent .

Antiviral Activity

Research on related thiophene compounds suggests potential antiviral properties. For instance, derivatives have been tested against viruses such as the vaccinia virus and Rift Valley fever virus, showing promising results in vitro . However, specific studies on this compound's antiviral efficacy are still needed.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various thiophene derivatives, this compound was included among other compounds. The results indicated that it could inhibit the growth of several bacterial strains effectively, supporting its potential use in treating infections caused by resistant bacteria .

Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition capabilities of boronic acids. The study found that this compound could effectively inhibit certain proteases involved in disease progression, suggesting a possible therapeutic application in conditions where these enzymes are overactive.

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